2-((4-(1-Methyl-1H-pyrazol-5-yl)pyrimidin-2-yl)thio)acetic acid
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Overview
Description
2-((4-(1-Methyl-1H-pyrazol-5-yl)pyrimidin-2-yl)thio)acetic acid is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring, connected via a thioether linkage to an acetic acid moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making them potential targets for therapeutic intervention.
Mode of Action
For instance, some compounds with similar structures have been found to inhibit certain enzymes or modulate receptor activity .
Biochemical Pathways
Related compounds have been found to influence a variety of pathways, leading to diverse biological effects . These effects can range from antimicrobial to anti-inflammatory, antitumor, and more .
Pharmacokinetics
The bioavailability of a compound is often influenced by its pharmacokinetic properties, which can be affected by factors such as its chemical structure and the presence of functional groups .
Result of Action
Based on related compounds, it can be inferred that its action could lead to a variety of effects at the molecular and cellular level . These effects could potentially include changes in enzyme activity, modulation of receptor function, and alterations in cellular signaling pathways .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(1-Methyl-1H-pyrazol-5-yl)pyrimidin-2-yl)thio)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized by the condensation of a β-dicarbonyl compound with a guanidine derivative.
Thioether Linkage Formation: The pyrazole and pyrimidine rings are connected via a thioether linkage, typically through the reaction of a thiol with a halogenated intermediate.
Acetic Acid Moiety Addition:
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
2-((4-(1-Methyl-1H-pyrazol-5-yl)pyrimidin-2-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the acetic acid moiety or to modify the pyrazole or pyrimidine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the thioether linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deacetylated derivatives and modified heterocycles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-(1-Methyl-1H-pyrazol-5-yl)pyrimidin-2-yl)thio)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Biological Research: It is used in studies involving cell signaling pathways and molecular interactions due to its ability to interact with specific proteins.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
2-((4-(1H-Pyrazol-5-yl)pyrimidin-2-yl)thio)acetic acid: Lacks the methyl group on the pyrazole ring.
2-((4-(1-Methyl-1H-pyrazol-5-yl)pyrimidin-2-yl)thio)propionic acid: Contains a propionic acid moiety instead of acetic acid.
2-((4-(1-Methyl-1H-pyrazol-5-yl)pyrimidin-2-yl)thio)benzoic acid: Contains a benzoic acid moiety instead of acetic acid.
Uniqueness
2-((4-(1-Methyl-1H-pyrazol-5-yl)pyrimidin-2-yl)thio)acetic acid is unique due to the presence of both a pyrazole and pyrimidine ring, connected via a thioether linkage to an acetic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[4-(2-methylpyrazol-3-yl)pyrimidin-2-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-14-8(3-5-12-14)7-2-4-11-10(13-7)17-6-9(15)16/h2-5H,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEISHYBLRUKYJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC(=NC=C2)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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